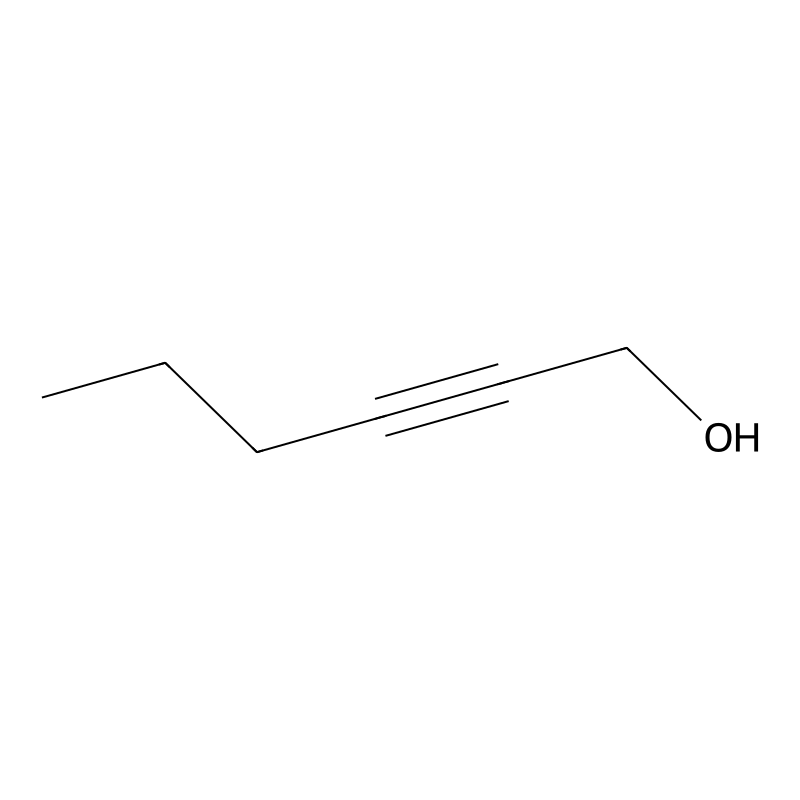

Hex-2-yn-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis Precursor

Due to its reactive functional groups, hex-2-yn-1-ol serves as a crucial building block in organic synthesis. Its presence of both a hydroxyl group (OH) and a terminal alkyne group (C≡CH) allows it to participate in various reactions, enabling the creation of complex organic molecules.

Researchers utilize hex-2-yn-1-ol in the synthesis of diverse compounds, including:

- Pharmaceuticals: Hex-2-yn-1-ol can act as a starting material for the synthesis of various pharmaceutical drugs and their intermediates []. Its versatile reactivity allows for the incorporation of the molecule into various chemical structures relevant to drug development.

- Fine chemicals: This compound finds application in the synthesis of fine chemicals, which are specialized organic compounds used in various industries, such as fragrances, flavors, and electronic materials []. Its unique functional groups contribute to the desired properties of these fine chemicals.

- Functional materials: Researchers also explore the use of hex-2-yn-1-ol in the synthesis of functional materials, such as polymers and liquid crystals []. The specific properties of the molecule can be tailored to create materials with desired functionalities for various applications.

Research Tool in Organic Chemistry

Beyond its role as a precursor, hex-2-yn-1-ol itself serves as a valuable research tool in organic chemistry. Its unique reactivity allows scientists to study various fundamental chemical processes, including:

- Reaction mechanisms: Researchers can investigate the reaction mechanisms of different organic reactions using hex-2-yn-1-ol as a model substrate. Its well-defined structure and reactivity make it a valuable tool for understanding the intricacies of various chemical transformations [].

- Catalysis: The study of catalysts, which are substances that accelerate chemical reactions, can also benefit from the use of hex-2-yn-1-ol. Researchers can employ this compound to test and evaluate the effectiveness of different catalysts in various reaction systems [].

- Material characterization: Hex-2-yn-1-ol can be utilized in the characterization of various materials, such as polymers and surfaces. Its specific interactions with these materials can provide valuable insights into their structure and properties.

Hex-2-yn-1-ol has the chemical formula C6H10O and a molecular weight of approximately 98.14 g/mol. It is typically encountered as a colorless liquid with a faint odor. The compound features a six-carbon chain with a terminal hydroxyl group (-OH) and a carbon-carbon triple bond (alkyne) located at the second carbon position. Its structure can be represented as CCCC#CCO, indicating its classification as both an alkyne and an alcohol .

- Nucleophilic Addition: The hydroxyl group can act as a nucleophile, allowing for reactions with electrophiles.

- Esterification: Reaction with acids to form esters.

- Oxidation: The alcohol can be oxidized to form ketones or aldehydes.

One common synthesis method involves the reaction between propargyl bromide and acetaldehyde in the presence of potassium hydroxide:

This reaction highlights the compound's versatility as a building block in organic synthesis .

Hex-2-yn-1-ol exhibits notable biological activities, including:

- Antimicrobial Properties: It has been studied for its potential to inhibit the growth of certain bacteria and fungi.

- Interaction with Enzymes: The compound can interact with various enzymes and proteins, making it significant in biochemical research.

The synthesis of hex-2-yn-1-ol can be achieved through several methods:

- Reaction of Propargyl Bromide with Acetaldehyde: As previously mentioned, this method utilizes strong bases like potassium hydroxide.

- Hydrolysis of Alkynes: Hex-2-yn-1-ol can also be synthesized via hydrolysis of 2-hexyne in the presence of water and an acid catalyst.

- Reduction Reactions: The reduction of corresponding carbonyl compounds can yield hex-2-yn-1-ol .

Hex-2-yn-1-ol serves multiple purposes in various fields:

- Organic Synthesis: It is used as an intermediate in synthesizing more complex organic molecules.

- Research Tool: Due to its unique reactivity, it aids in studying fundamental chemical processes.

Its applications extend to pharmaceuticals and agrochemicals where it acts as a precursor for other valuable compounds .

Studies have shown that hex-2-yn-1-ol can interact with various biomolecules. Its ability to form hydrogen bonds due to the hydroxyl group enhances its solubility in water and facilitates interactions with proteins and enzymes. Such interactions are crucial for understanding its biological effects and potential therapeutic applications .

Similar Compounds: Comparison

Hex-2-yn-1-ol shares similarities with other compounds but possesses unique characteristics due to its specific functional groups. Here are some comparable compounds:

| Compound | Structure Type | Key Features |

|---|---|---|

| 2-Heptyne | Alkyne | Longer carbon chain; lacks hydroxyl group |

| 3-Hexanol | Alcohol | Saturated; does not contain alkyne functionality |

| 1-Hexyne | Alkyne | Terminal alkyne; no hydroxyl group |

| 3-Hexynol | Alkyne Alcohol | Triple bond at C3; different reactivity profile |

Hex-2-yn-1-ol's combination of an alkyne and alcohol functional group allows for unique reactivity compared to these similar compounds, particularly in organic synthesis applications .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant